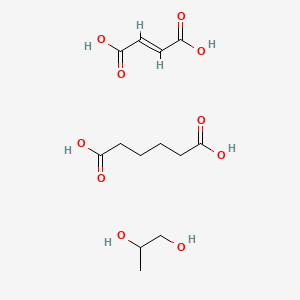
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is a synthetic polymer formed through the condensation reaction of hexanedioic acid, (2E)-2-butenedioic acid, and 1,2-propanediol. This polymer is known for its unique properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol typically involves a step-growth polymerization process. This process is a type of condensation polymerization where monomers with two or more reactive end groups react to form a polymer chain. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves the use of large-scale reactors where the monomers are combined under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as a metal oxide, to enhance the reaction rate and yield. The resulting polymer is then purified and processed into various forms, depending on its intended application .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain .
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biodegradable polymers for surgical sutures and implants.
Wirkmechanismus
The mechanism by which hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical properties and stability. The pathways involved in its action include hydrogen bonding, van der Waals forces, and covalent bonding with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This polymer has similar properties but differs in the monomers used in its synthesis.
Hexanedioic acid, polymer with 1,4-butanediol: Another similar compound with distinct mechanical and chemical properties.
Uniqueness
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is unique due to the presence of (2E)-2-butenedioic acid, which imparts specific mechanical and chemical properties to the polymer. This makes it suitable for applications requiring high-performance materials with enhanced stability and functionality .
Eigenschaften
CAS-Nummer |
60368-40-3 |
|---|---|
Molekularformel |
C13H22O10 |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C4H4O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+; |
InChI-Schlüssel |
PZERVBZCCZVTLY-JITBQSAISA-N |
Isomerische SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
60368-40-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)
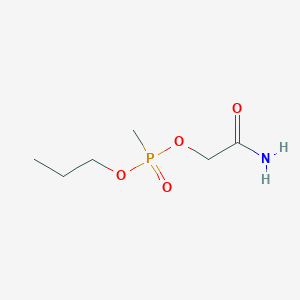
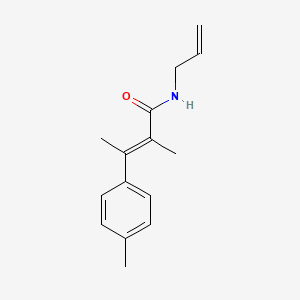
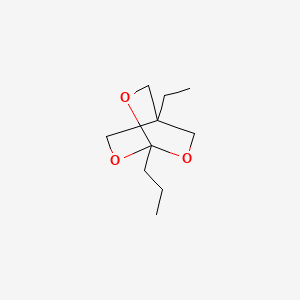
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

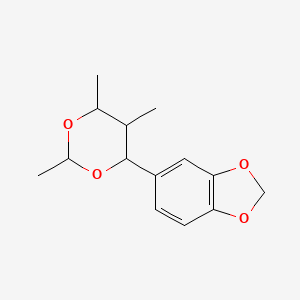
![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
